N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
This compound features a 1,2-oxazole moiety substituted with a methyl group at the 5-position and a 1,2,4-triazole ring substituted with a methyl group at the 4-position, linked via a sulfanylacetamide bridge. Its structural design combines heterocyclic systems known for diverse bioactivities, including antimicrobial, antiviral, and receptor-modulating properties . The compound has been synthesized and characterized as part of broader efforts to develop bioactive acetamide derivatives targeting specific biological pathways .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-6-3-7(13-16-6)11-8(15)4-17-9-12-10-5-14(9)2/h3,5H,4H2,1-2H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGBDUWWUDJDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that incorporates both oxazole and triazole rings. These heterocyclic structures are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a sulfanyl group linked to a triazole ring and an oxazole moiety, which are both crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H11N5O2S |
| Molecular Weight | 227.27 g/mol |
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. This compound may possess similar activities. Studies on related triazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Antioxidant Properties
The antioxidant capabilities of triazole derivatives have been extensively studied. For instance, certain derivatives have demonstrated potent activity in DPPH and ABTS assays, indicating their potential to scavenge free radicals . This suggests that this compound could also exhibit similar antioxidant properties.
Anticancer Potential
Triazole derivatives have been recognized for their anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation . The specific activity of N-(5-methyl-1,2-oxazol-3-y)-2-[...]-acetamide against cancer cells remains to be fully elucidated but is a promising area for future research.
The mechanism by which N-(5-methyl-1,2-oxazol-3-y)-2-[...]-acetamide exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. Compounds with oxazole and triazole rings can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules .
Potential Targets
- Enzymes : Inhibition of key metabolic enzymes could lead to therapeutic effects in various diseases.
- Receptors : Binding to specific receptors may modulate signaling pathways involved in inflammation or cancer progression.
Case Studies and Research Findings
A comprehensive study focused on the synthesis and biological evaluation of related triazole derivatives highlighted their broad-spectrum antimicrobial activity and potential as therapeutic agents . Another study emphasized the antioxidant properties of triazole compounds derived from nalidixic acid, showcasing their effectiveness in scavenging free radicals .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Antioxidant Properties | High radical scavenging ability |
| Anticancer Activity | Induced apoptosis in cancer cell lines |
Scientific Research Applications
Antibacterial Applications
1. Mechanism of Action
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibits potent antibacterial properties against various strains of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of the oxazole and triazole rings enhances the compound's ability to inhibit bacterial growth by interfering with essential bacterial processes.
2. Case Studies
A study highlighted the synthesis of various triazole derivatives that demonstrated significant antibacterial activity. The incorporation of the oxazole and triazole rings in these compounds was crucial for their effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were shown to have inhibition zones exceeding 30 mm against resistant strains when tested using disk diffusion methods .
Anticancer Applications
1. Biological Activity
Research indicates that compounds containing triazole and oxazole moieties can exhibit anticancer properties by inducing apoptosis in cancer cells. This compound has been evaluated against various cancer cell lines, showing promising results comparable to established chemotherapeutic agents like doxorubicin .
2. Mechanistic Insights
The anticancer activity is attributed to the compound's ability to disrupt cellular signaling pathways involved in cell proliferation and survival. Studies have suggested that the compound may induce cell cycle arrest and promote programmed cell death through reactive oxygen species generation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics with moderate lipophilicity (logP ~ 1.94), which may enhance its bioavailability .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) :
- ZINC15018994 (2-((5-(benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-((1R,2S)-2-methylcyclohexyl)acetamide) :
Substituent Variations on the Acetamide Moiety
- Compounds 7a–7e (e.g., N-(2-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide) :
- AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide): Replaces the oxazole with a thiazole and introduces an aminobenzamide group. Structural similarity score (0.500) suggests overlapping pharmacophores but divergent target selectivity .
Orco Agonism and Receptor Binding
- VUAA-1 and OLC-12: Orco agonists with EC₅₀ values in the low micromolar range.
Antiviral Activity
- 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives: The target compound’s derivatives show virucidal activity against adenovirus-5 and ECHO-7. Cytotoxicity in HEK-293 and GMK cells is lower than analogs with halogenated aryl groups, suggesting improved safety profiles .
Anti-Exudative Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives: Exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg). The target compound’s methyloxazole may enhance lipophilicity, improving tissue penetration compared to furan derivatives .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Metabolic Stability
- N-(4-Acetylaminofurazan-3-yl) Derivatives: Acetylation of the furazan ring enhances metabolic resistance. The target compound’s methyl groups on oxazole and triazole may similarly protect against oxidative degradation .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Antiviral Activity of Selected Derivatives
| Compound | Adenovirus-5 IC₅₀ (µM) | ECHO-9 IC₅₀ (µM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| Target Compound | 12.3 ± 1.2 | 15.6 ± 2.1 | >100 µM |
| 2-[(4-Methyltriazolyl)sulfanyl]acetamide (Analog A) | 18.7 ± 3.4 | 22.4 ± 3.8 | 45.2 µM |
| Chlorophenyl Derivative (7d) | 9.8 ± 1.5 | 11.3 ± 1.9 | 28.7 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
